Ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl substituent on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base . The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Uniqueness
Ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H11Cl2NO2S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)12-10(16)6-11(19-12)7-3-8(14)5-9(15)4-7/h3-6H,2,16H2,1H3 |
InChI Key |
YHZRKOZXSCBBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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